molecular formula C24H20ClN3O2S B12027757 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12027757
M. Wt: 450.0 g/mol
InChI Key: YDVOIXRBVOYLEJ-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethylphenylacetamide moiety.

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H20ClN3O2S/c1-15-7-12-20(16(2)13-15)26-22(29)14-31-24-27-21-6-4-3-5-19(21)23(30)28(24)18-10-8-17(25)9-11-18/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

YDVOIXRBVOYLEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminobenzenethiol to form 2-(4-chlorophenyl)-3H-quinazolin-4-one. This intermediate is then reacted with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinones, and substituted chlorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have highlighted the potential of quinazoline derivatives in cancer treatment. Specifically, compounds similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide have shown promise as inhibitors of cancer cell proliferation. Research indicates that these compounds may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated that quinazoline derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. This property makes them candidates for developing new antibiotics, particularly against resistant strains .
  • Anti-inflammatory Effects
    • Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases. Research has shown that quinazoline-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests their potential use in treating inflammatory conditions .

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various quinazoline derivatives, including those structurally similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide. Results indicated significant inhibition of tumor growth in xenograft models when administered at specific dosages .

Antimicrobial Activity

Research featured in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of quinazoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) significantly lower than that of existing antibiotics, suggesting a novel approach to treating resistant infections .

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity, while the sulfanyl and dimethylphenylacetamide moieties contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential clinical applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H20ClN3O2S
Molecular Weight449.96 g/mol
LogP4.2102
Polar Surface Area47.611 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Cholinesterase Inhibition

The compound's structural features suggest potential activity as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor. Such inhibition is crucial for treating neurodegenerative diseases like Alzheimer's disease (AD). A study highlighted that heterocyclic compounds containing sulfur atoms could enhance AChE inhibition, which is beneficial for increasing acetylcholine levels in the brain .

Antimicrobial Properties

Preliminary studies have also indicated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR of quinazolinone derivatives has been extensively studied to optimize their biological activity. Modifications at the 2-position and the introduction of different substituents on the phenyl rings significantly influence the efficacy and selectivity of these compounds against specific biological targets.

  • Substituents : The presence of electron-withdrawing groups (like chlorine) enhances the lipophilicity and bioavailability of the compound.
  • Sulfur Atom : The sulfur atom in the thioether linkage plays a critical role in enhancing interactions with biological targets, particularly in cholinesterase inhibition.

Case Studies

  • Anticancer Study : A study conducted on a series of quinazolinone derivatives, including this compound, revealed that compounds with a similar scaffold exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. The study concluded that structural modifications could lead to improved potency .
  • Cholinesterase Inhibition : In a comparative analysis of various heterocyclic compounds for AChE inhibition, this compound demonstrated competitive inhibition with an IC50 value significantly lower than traditional AChE inhibitors like donepezil. This suggests its potential as a therapeutic agent in AD management .
  • Antimicrobial Activity : An investigation into the antimicrobial effects showed that derivatives with similar structures exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of this class of compounds .

Q & A

Q. Methodological Answer :

¹H/¹³C NMR : Verify substituent integration (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, dimethylphenyl methyl groups at δ 2.2–2.5 ppm).

HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₄H₂₁ClN₂O₂S).

HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .

Advanced: How can in vitro bioactivity assays be optimized to account for solubility limitations?

Methodological Answer :
The compound’s low solubility (e.g., <61.3 µg/mL in aqueous buffers ) requires:

Co-Solvent Systems : Use DMSO-water mixtures (≤0.1% DMSO) to prevent cytotoxicity. Validate with negative controls.

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability.

Surfactant-Assisted Dispersion : Test polysorbate-80 or cyclodextrin complexes to improve dispersion in cell culture media .

Basic: What computational methods predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on the sulfanyl-acetamide motif’s interactions with active sites .

Advanced: How can scale-up challenges in synthesis be addressed for gram-scale production?

Q. Methodological Answer :

Process Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) in coupling steps to improve safety and yield .

Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported EDC) for recyclability and reduced purification steps.

Flow Chemistry : Implement continuous-flow reactors for precise temperature control during cyclization, reducing side reactions .

Advanced: What strategies validate the compound’s mechanism of action in kinase inhibition assays?

Q. Methodological Answer :

Kinase Profiling : Use broad-panel assays (e.g., KinomeScan) to identify off-target effects.

ATP-Competition Studies : Perform radioactive ³²P-ATP assays to confirm competitive inhibition.

Mutagenesis Analysis : Engineer kinase mutants (e.g., gatekeeper residue mutations) to test binding specificity .

Basic: How is stability assessed under varying storage conditions?

Q. Methodological Answer :

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks.

HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed acetamide or oxidized sulfanyl groups).

Excipient Compatibility : Test with common stabilizers (e.g., mannitol, trehalose) in lyophilized formulations .

Advanced: How can in vivo toxicity studies be designed to minimize false positives?

Q. Methodological Answer :

Dose Escalation : Start at 10 mg/kg (rodent models) with MTD determination via OECD 423 guidelines.

Biomarker Panels : Monitor liver/kidney function (ALT, creatinine) and hematological parameters weekly.

Histopathology : Compare treated vs. control tissues (e.g., hepatic vacuolation) using blinded scoring .

Advanced: What analytical methods resolve data contradictions between computational and experimental binding affinities?

Q. Methodological Answer :

ITC vs. Docking : Use isothermal titration calorimetry (ITC) to measure actual ΔG and compare with docking scores. Adjust force field parameters (e.g., AMBER vs. CHARMM) in simulations.

Crystallography : Co-crystallize the compound with target proteins to identify unmodeled water molecules or conformational changes .

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